molecular formula C16H12N4O3S2 B2812991 N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034562-25-7

N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2812991
CAS RN: 2034562-25-7
M. Wt: 372.42
InChI Key: JKDBWFUPPUUBBN-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, also known as Furasidine, is a novel synthetic compound that has gained significant attention in recent years. This compound has shown promising results in various scientific research applications, including cancer treatment, bacterial and viral infections, and inflammation.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research indicates the synthesis of certain compounds related to N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, demonstrating their potential in antimicrobial activities. Specifically, the creation of various heterocycles based on similar molecular structures has been explored for their effectiveness against microbial threats (El‐Emary, Al-muaikel, & Moustafa, 2002).

Synthesis and Biological Study

  • Another study focused on the synthesis of novel heterocyclic compounds related to this chemical, including their characterization and evaluation of antibacterial and antifungal activities. This implies a broad spectrum of potential biological applications for compounds in this class (Patel, Patel, & Shah, 2015).

Theoretical Investigation in Antimalarial and COVID-19 Drug Applications

  • A theoretical investigation into certain sulfonamides, including structures similar to this compound, revealed their potential as antimalarial agents and in the treatment of COVID-19. This study highlights the versatility of these compounds in addressing different health challenges (Fahim & Ismael, 2021).

Synthesis and Antiulcer Agent Research

  • Research has also been conducted on the synthesis of imidazo[1,2-a]pyridines, a class of compounds related to the chemical , as potential antiulcer agents. Although these compounds showed limited antisecretory activity, some demonstrated significant cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Crystal Structure and Characterization in Cu(II) Complexes

  • Studies involving the crystal structure and characterization of Cu(II) complexes with ligands derived from similar N-substituted sulfonamides have been conducted. This research could be significant in the context of developing new materials or pharmaceutical compounds (Hangan et al., 2016).

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S2/c21-25(22,14-7-1-5-12-16(14)20-24-19-12)18-10-11-4-2-8-17-15(11)13-6-3-9-23-13/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDBWFUPPUUBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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